N-(5-chloro-2-methoxyphenyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity Exploration
Several studies have focused on the synthesis of complex molecules with potential biological activities. For example, research has been conducted on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized dihydropyrimidine derivatives and evaluated their in vitro antidiabetic activity, revealing some compounds with potential antidiabetic properties (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Activities
The design and synthesis of antimicrobial agents remain a significant area of research. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antifungal and antibacterial activities, showing variable and modest activity against investigated strains (Patel & Patel, 2010). Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, establishing their structures and evaluating their in vitro antimicrobial activity with observed modest activities (Patel, Agravat, & Shaikh, 2011).
Receptor Antagonist Research
Research on receptor antagonists provides insights into the molecular interactions and potential therapeutic applications of chemical compounds. For example, a study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided valuable information on the conformational analysis, pharmacophore models, and structure-activity relationships, contributing to the understanding of receptor-ligand interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-26-16-3-2-14(20)10-15(16)21-19(25)24-7-4-12(5-8-24)17-22-23-18(27-17)13-6-9-28-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUPTAAVOKVJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.